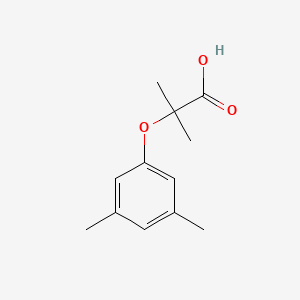

2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid” is available from Sigma-Aldrich . Another compound, “2-(3,5-dimethylphenoxy)propanoic acid”, is available from Santa Cruz Biotechnology . The synthesis of “2-(3,5-DIMETHYLPHENOXY)PROPANOIC ACID” from Phenol, 3,5-dimethyl-, sodium salt (1:1) and ethyl (±)-2-bromopropionate has also been reported .Molecular Structure Analysis

The molecular structure of similar compounds, such as “2-(3,5-Dimethylphenoxy)butanoic acid” and “2-(3,5-Dimethylphenoxy)propanoic acid”, have been analyzed .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(3,5-DIMETHYLPHENOXY)-ETHANOL”, have been reported. It has a melting point of 41 °C, a boiling point of 129-131 °C (Press: 4 Torr), and a density of 1.038±0.06 g/cm3 .Applications De Recherche Scientifique

Thermochemical Properties and Phase Transition

Research by Verevkin (2000) focused on the thermochemical properties of monocarboxylic acids, including 2-methylpropanoic acid, a component related to 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid. The study meticulously measured standard molar enthalpies of vaporization or sublimation using the transpiration method and correlation gas chromatography. A group-additivity predictive scheme was developed based on these measurements, offering a method to predict gaseous enthalpies of formation for various compounds, including 2-methylpropanoic acid derivatives Verevkin (2000).

Vibrational Spectroscopic Investigation

Priya, Benitta, and James (2011) conducted a vibrational spectroscopic investigation on a compound structurally similar to 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid, namely 5-(2,5-dimethylphenoxy)-2,2-dimethyl pentanoic acid (Gemfibrozil). The study involved growing colorless crystals of the compound and analyzing them using FT-IR and FT-Raman spectra. The molecular structure was optimized using density functional theory, and the study provided insights into the molecule's stability, electron density distribution, and intra-molecular charge transfer, which are crucial for understanding the physicochemical characteristics of related compounds Priya, Benitta, & James (2011).

Catalyzed Transformations

Merle et al. (2009) explored the catalyzed transformations of compounds like 2-methylpropane and 2-methylpropene, which share structural features with 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid. The study highlighted the transformation of these compounds to their respective derivatives using an alumina-supported tungsten hydride catalyst, demonstrating the potential for chemical transformations and syntheses related to 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid Merle et al. (2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(3,5-dimethylphenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-5-9(2)7-10(6-8)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWGTMNDGSAUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[4-(4-Hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2587351.png)

![2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B2587354.png)

![N-(2-ethoxyphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2587355.png)

![N-(5-chloro-2-methoxyphenyl)-2-(tetrahydrofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2587358.png)

![N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587367.png)

![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587370.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)acetamide](/img/structure/B2587373.png)